![molecular formula C17H12N4O B1246881 plakinidine D](/img/structure/B1246881.png)
plakinidine D
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Overview
Description
plakinidine D is a natural product found in Didemnum with data available.
Scientific Research Applications
Isolation and Structural Elucidation
Plakinidine D, a pyrroloacridine alkaloid, was first isolated from the ascidian Didemnum rubeum. Its structure was determined using spectroscopic methods, and further confirmed through the formation and characterization of derivatives like N-acetylplakinidine D and 11-deoxyplakinidine D. This discovery marked plakinidine D as the first metabolite in its family to be isolated from an ascidian (Ford & Davidson, 1997).
Another study reported the isolation of plakinidine D from two different ascidians of the genus Didemnum, highlighting its occurrence in various marine organisms. The structure was again elucidated via spectral data analysis (Smith et al., 1997).
Bioactivity and Synthetic Research
Pyrroloacridine alkaloids, including plakinidine D, have been the subject of bioactivity and synthetic research. A study on Plakortis quasiamphiaster led to the isolation of related compounds like plakinidine A and new alkaloids, contributing to a better understanding of their biological activities and potential therapeutic applications (Ralifo et al., 2007).
Recent research progress on plakinidines, including plakinidine D, encompasses their occurrence, bioactivity, and synthetic advancements. This study synthesizes existing knowledge and includes research from various groups, offering a comprehensive view of the current understanding of plakinidines (Li De-peng, 2011).
Synthesis Studies
Efforts have been made to develop synthetic routes for compounds like plakinidine D. A study outlined the construction of the pentacyclic core of plakinidines, which is crucial for understanding their chemical properties and potential for synthesis (Komori et al., 2015).
properties
Product Name |
plakinidine D |
---|---|
Molecular Formula |
C17H12N4O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
8-amino-3,10,19-triazapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,7,9(20),11,13,15,17-octaen-6-one |
InChI |
InChI=1S/C17H12N4O/c18-14-13-11(22)5-6-19-16(13)17-12-9(7-20-15(12)14)8-3-1-2-4-10(8)21-17/h1-4,7,20H,5-6,18H2 |
InChI Key |
QQPQQVARYKXOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=C(C3=C4C2=NC5=CC=CC=C5C4=CN3)N)C1=O |
synonyms |
plakinidine D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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